molecular formula C13H14Cl4N2O2 B3824544 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide

3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide

Cat. No. B3824544
M. Wt: 372.1 g/mol
InChI Key: JVOFXWZTXFPBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide, also known as TRPM8 antagonist AMTB, is a chemical compound that has been widely studied for its potential use in scientific research.

Mechanism of Action

3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB acts by blocking the activity of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels, which are involved in the sensation of cold temperatures and pain. This compound binds to the pore-forming region of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels, preventing the influx of calcium ions and inhibiting channel activity.
Biochemical and Physiological Effects:
3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth and migration of cancer cells, reduce pain sensation, and modulate thermoregulation. 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has several advantages for use in lab experiments. This compound is highly specific for 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels, allowing for the selective inhibition of channel activity. 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB is also relatively easy to synthesize and purify, making it readily available for use in research. However, this compound has some limitations, including its potential toxicity and the need for further investigation into its long-term effects.

Future Directions

There are several future directions for the study of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB. One potential area of research is the development of more potent and selective 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonists for use in therapeutic applications. Another area of research is the investigation of the role of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels in various physiological processes, such as cancer progression and pain sensation. Additionally, further studies are needed to investigate the long-term effects and potential toxicity of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB.

Scientific Research Applications

3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has been extensively studied for its potential use in scientific research. This compound has been shown to inhibit the activity of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels, which are involved in various physiological processes, such as thermoregulation, pain sensation, and cancer progression. 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide antagonist AMTB has been used in various studies to investigate the role of 3-chloro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide channels in these processes.

properties

IUPAC Name

3-chloro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl4N2O2/c14-10-3-1-2-9(8-10)11(20)18-12(13(15,16)17)19-4-6-21-7-5-19/h1-3,8,12H,4-7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOFXWZTXFPBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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